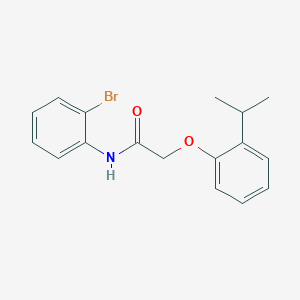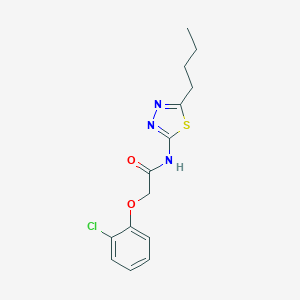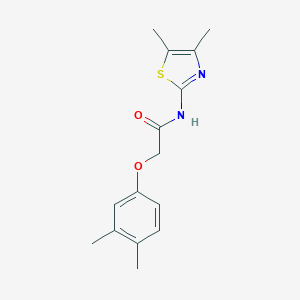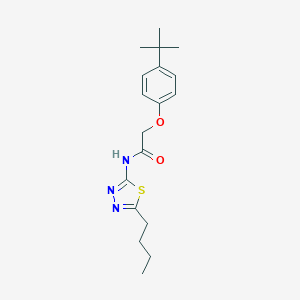![molecular formula C21H22FN3O2S2 B284634 N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
作用机制
The mechanism of action of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by disrupting the function of specific proteins involved in disease processes.
Biochemical and Physiological Effects:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of specific enzymes and disrupt the function of specific proteins. Additionally, animal studies have shown that the compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential for central nervous system applications.
实验室实验的优点和局限性
One of the main advantages of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is its high potency and selectivity for specific targets. This makes it a valuable tool for studying disease processes and developing new therapies. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for some researchers.
未来方向
There are several potential future directions for research on N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide. One area of focus could be further investigating its potential as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, research could be conducted to explore its potential for treating other neurodegenerative diseases, such as Parkinson's disease. Finally, further optimization of the synthesis method could be explored to make the compound more widely available for research purposes.
Conclusion:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound with significant potential for scientific research applications. Its high potency and selectivity make it a valuable tool for studying disease processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications in the field of drug discovery.
合成方法
The synthesis of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide involves the reaction of 2-(4-fluorophenyl)acetic acid with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(1,3,4-thiadiazol-2-yl)acetohydrazide. This intermediate is then reacted with 1-adamantylcarbonyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
属性
分子式 |
C21H22FN3O2S2 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H22FN3O2S2/c22-16-3-1-15(2-4-16)17(26)11-28-20-25-24-19(29-20)23-18(27)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,24,27) |
InChI 键 |
YGGUEOORCCHWAJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)


![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)
